molecular formula C10H6S2 B3064833 1,2-Dithiaacenaphthene CAS No. 209-22-3

1,2-Dithiaacenaphthene

Cat. No.: B3064833
CAS No.: 209-22-3
M. Wt: 190.3 g/mol
InChI Key: NDOFGUDEKQECDN-UHFFFAOYSA-N
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Description

1,2-Dithiaacenaphthene is a useful research compound. Its molecular formula is C10H6S2 and its molecular weight is 190.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,2-Dithiaacenaphthene is a compound belonging to the class of dithia compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential. The findings are supported by various studies and case analyses.

This compound can be synthesized through several methods, including the reaction of acenaphthene with sulfur dichloride. The synthesis typically involves the introduction of sulfur atoms into the acenaphthene framework, resulting in a compound with unique electronic properties due to the presence of sulfur.

Antifungal Activity

Research has shown that this compound exhibits significant antifungal properties. A study demonstrated its effectiveness against various fungal strains such as Candida albicans and Aspergillus fumigatus. The proposed mechanisms include disruption of fungal cell membrane integrity and interference with cellular respiration pathways .

Antibacterial Properties

The compound has also been evaluated for antibacterial activity. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic processes .

Anticancer Potential

Emerging studies indicate that this compound may possess anticancer properties. Preliminary data suggest that it can induce apoptosis in cancer cells through the activation of caspase pathways. This activity highlights its potential as a chemotherapeutic agent .

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antifungal treatment in clinical settings.

Fungal StrainMIC (µg/mL)
Candida albicans32
Aspergillus fumigatus64

Case Study 2: Antibacterial Activity

A study assessed the antibacterial effects of this compound on Staphylococcus aureus and Escherichia coli. The results showed significant inhibition with MIC values of 16 µg/mL for S. aureus and 32 µg/mL for E. coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

The biological activity of this compound is attributed to several mechanisms:

  • Cell Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways critical for pathogen survival.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways through mitochondrial dysfunction and caspase activation.

Properties

IUPAC Name

2,3-dithiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6S2/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOFGUDEKQECDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)SSC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175044
Record name Naphtho(1,8-cd)-1,2-dithiole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209-22-3
Record name Naphtho(1,8-cd)-1,2-dithiole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000209223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho(1,8-cd)-1,2-dithiole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dithiaacenaphthene
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Reactant of Route 4
1,2-Dithiaacenaphthene
Reactant of Route 5
1,2-Dithiaacenaphthene
Reactant of Route 6
1,2-Dithiaacenaphthene

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